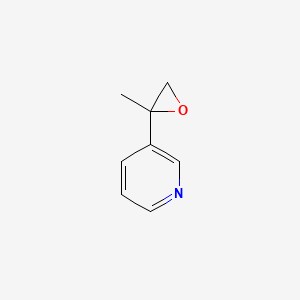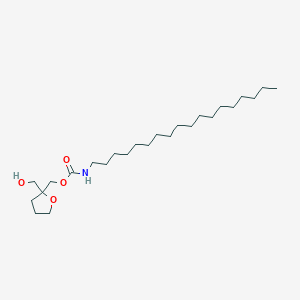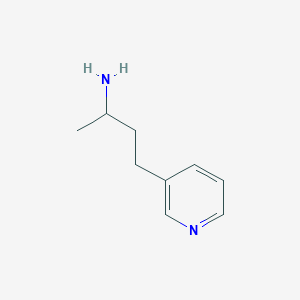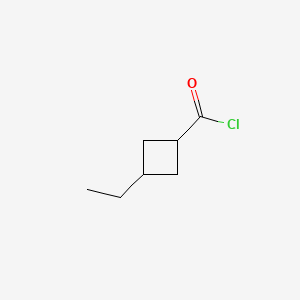
3-Ethylcyclobutanecarboxylic acid chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Ethylcyclobutanecarboxylic acid chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of cyclobutanecarbonyl chloride, where an ethyl group is attached to the third carbon of the cyclobutane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
3-Ethylcyclobutanecarboxylic acid chloride can be synthesized through the chlorination of cyclobutanecarboxylic acid derivatives. One common method involves the reaction of cyclobutanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H12O2+SOCl2→C7H11ClO+SO2+HCl
Industrial Production Methods
In industrial settings, the production of cyclobutanecarbonylchloride, 3-ethyl- typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-Ethylcyclobutanecarboxylic acid chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: It can be reduced to cyclobutanecarbonyl, 3-ethyl- alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: It can hydrolyze in the presence of water to form cyclobutanecarboxylic acid, 3-ethyl-.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis.
科学的研究の応用
3-Ethylcyclobutanecarboxylic acid chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various cyclobutane derivatives.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cyclobutanecarbonylchloride, 3-ethyl- involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in medicinal chemistry, it may be used to modify drug molecules to enhance their pharmacological properties.
類似化合物との比較
Similar Compounds
Cyclobutanecarbonylchloride: The parent compound without the ethyl group.
Cyclopropanecarbonylchloride: A smaller ring analog.
Cyclopentanecarbonylchloride: A larger ring analog.
Uniqueness
3-Ethylcyclobutanecarboxylic acid chloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting derivatives. This structural variation allows for the exploration of different chemical spaces and the development of novel compounds with potentially unique biological activities.
特性
分子式 |
C7H11ClO |
|---|---|
分子量 |
146.61 g/mol |
IUPAC名 |
3-ethylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-2-5-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3 |
InChIキー |
PXCMZBDFAWHSSX-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(C1)C(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzaldehyde, 4-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B8762242.png)
![5-Phenylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B8762245.png)
![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-9-amine](/img/structure/B8762246.png)


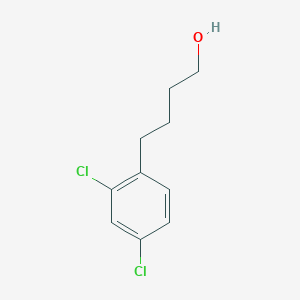


![2-(3-Methoxyphenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B8762300.png)
